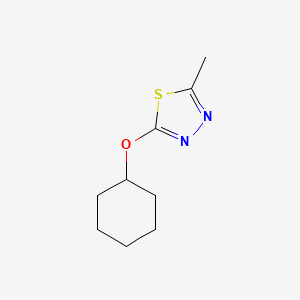

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole

Description

Iupac Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur atoms. The compound carries the chemical registry number 2177025-93-1 and possesses the molecular formula C9H14N2OS with an exact molecular weight of 198.29 grams per mole. The nomenclature reflects the positioning of substituents on the five-membered thiadiazole ring, where the cyclohexyloxy group occupies the 2-position and the methyl group is located at the 5-position of the heterocyclic core.

The systematic identification includes several key structural descriptors that facilitate database searches and chemical communications. The compound is canonicalized as true in chemical databases, indicating that its structure has been standardized according to established algorithms. The molecular formula reveals the presence of nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, providing essential information for mass spectrometric analysis and elemental composition verification. Alternative naming conventions may refer to this compound using different systematic approaches, but the International Union of Pure and Applied Chemistry designation remains the standard for scientific literature and regulatory documentation.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2OS |

| Molecular Weight | 198.29 g/mol |

| Chemical Registry Number | 2177025-93-1 |

| Systematic Name | This compound |

| Canonicalized Status | True |

Crystallographic Analysis and Bond Geometry

Crystallographic analysis of 1,3,4-thiadiazole derivatives provides crucial insights into the bond geometry and three-dimensional arrangement of atoms within these heterocyclic systems. Although specific crystallographic data for this compound was not directly available in the search results, related thiadiazole compounds demonstrate consistent geometric patterns that can inform our understanding of this particular derivative. The crystal structure of tetraethylammonium 1,3,5-thiadiazole compounds reveals triclinic crystal systems with specific lattice parameters that reflect the inherent symmetry of the thiadiazole ring system.

The bond geometry within the thiadiazole ring typically exhibits characteristics consistent with aromatic systems, including relatively uniform carbon-nitrogen and carbon-sulfur bond lengths. The five-membered ring adopts a planar configuration that maximizes orbital overlap and stabilizes the aromatic electronic structure. Substituent effects, particularly from the cyclohexyloxy group, can influence the overall molecular conformation and introduce conformational flexibility that affects crystal packing arrangements. The cyclohexyl portion of the molecule likely adopts chair conformations that minimize steric interactions while the ether oxygen linkage provides rotational freedom around the carbon-oxygen bond.

Intermolecular interactions within the crystal lattice may include hydrogen bonding involving the nitrogen atoms of the thiadiazole ring and weak van der Waals forces between cyclohexyl groups. These interactions contribute to the overall stability of the crystalline phase and influence physical properties such as melting point and solubility characteristics. The planar nature of the thiadiazole core facilitates π-π stacking interactions between aromatic rings, while the three-dimensional cyclohexyloxy substituents create specific spatial arrangements that determine crystal morphology and packing efficiency.

Conformational Isomerism and Stereoelectronic Effects

The conformational behavior of this compound is governed by the interplay between the rigid thiadiazole ring system and the flexible cyclohexyloxy substituent. Stereoelectronic effects play a crucial role in determining the preferred conformational states and the barriers to rotation around key bonds within the molecule. The cyclohexyl ring typically adopts chair conformations that minimize 1,3-diaxial interactions, while the ether oxygen linkage allows for rotation around the carbon-oxygen bond connecting the cyclohexyl group to the thiadiazole ring.

Research on related thiadiazole derivatives has demonstrated that substituent effects can significantly influence conformational preferences and rotational barriers. The electron-withdrawing nature of the thiadiazole ring may affect the electron density distribution around the ether oxygen, potentially influencing the rotational profile around the carbon-oxygen bond. Additionally, the methyl group at the 5-position of the thiadiazole ring introduces asymmetry that can lead to different conformational energies depending on the relative orientation of substituents.

Computational studies of similar heterocyclic systems suggest that multiple conformational minima may exist, separated by relatively low energy barriers that allow for rapid interconversion at ambient temperatures. The preferred conformations are typically those that minimize steric clashes between the bulky cyclohexyl group and other parts of the molecule while maintaining optimal orbital overlap within the aromatic system. Understanding these conformational preferences is essential for predicting molecular properties and designing related compounds with enhanced characteristics.

| Conformational Feature | Description |

|---|---|

| Thiadiazole Ring | Planar, aromatic configuration |

| Cyclohexyl Ring | Predominantly chair conformation |

| Carbon-Oxygen Bond | Rotational freedom with multiple minima |

| Methyl Group | Minimal conformational influence |

| Overall Flexibility | Moderate due to ether linkage |

Comparative Structural Analysis with Related 1,3,4-Thiadiazole Derivatives

Comparative structural analysis reveals important relationships between this compound and other members of the 1,3,4-thiadiazole family. The 2-cyclohexyl-5-methyl-1,3,4-thiadiazole analog, which lacks the ether oxygen linkage, demonstrates how small structural modifications can significantly impact molecular properties. The presence of the oxygen atom in the cyclohexyloxy derivative introduces additional hydrogen bonding capabilities and alters the electronic properties of the molecule compared to its direct carbon-linked counterpart.

Studies of related compounds such as 2-cyclohexyl-5-phenyl-1,3,4-thiadiazole provide insights into how different substituent patterns affect molecular behavior. The phenyl-substituted derivative exhibits a molecular weight of 244.36 grams per mole compared to 198.29 grams per mole for the methyl-substituted compound, reflecting the increased molecular complexity. The aromatic phenyl group introduces additional π-electron density and potential for intermolecular π-π interactions that are absent in the methyl-substituted analog.

Research on 2-mercapto-5-methyl-1,3,4-thiadiazole and its functionalization reactions has revealed important synthetic pathways that can be applied to the preparation of cyclohexyloxy derivatives. The mercapto precursor serves as a versatile intermediate for introducing various substituents at the 2-position of the thiadiazole ring through nucleophilic substitution reactions. This synthetic approach provides access to a wide range of structural analogs that allow for systematic structure-activity relationship studies.

The 2-amino-5-methyl-1,3,4-thiadiazole derivative represents another important structural comparison, demonstrating how nitrogen-containing substituents affect the electronic properties of the thiadiazole system. The amino group introduces strong electron-donating effects that contrast with the more electronically neutral cyclohexyloxy substituent. Comparative analysis of these different substitution patterns provides valuable insights into the electronic and steric factors that govern the behavior of 1,3,4-thiadiazole derivatives.

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C9H14N2OS | Ether linkage, flexible cyclohexyl |

| 2-cyclohexyl-5-methyl-1,3,4-thiadiazole | C9H14N2S | Direct carbon linkage |

| 2-cyclohexyl-5-phenyl-1,3,4-thiadiazole | C14H16N2S | Aromatic phenyl substituent |

| 2-amino-5-methyl-1,3,4-thiadiazole | C3H5N3S | Electron-donating amino group |

| 2-mercapto-5-methyl-1,3,4-thiadiazole | C3H4N2S2 | Thiol functionality |

Properties

IUPAC Name |

2-cyclohexyloxy-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-10-11-9(13-7)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDOKKFNJTYJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. Researchers have explored its potential in creating new compounds with specific functionalities .

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, halogenated derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Additionally, some derivatives have displayed antifungal activity against strains like Candida albicans and Aspergillus niger .

Medicine

In medicinal chemistry, this compound has been explored as a potential pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents. Research has indicated that certain derivatives possess anticancer properties, with IC₅₀ values indicating effective inhibition of cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (human breast cancer) . The selectivity for cancer cells over normal cells enhances its appeal as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in the development of materials with specialized properties. For example, it has been studied as a potential vulcanization accelerator in rubber production . The incorporation of thiadiazole derivatives can improve the mechanical properties of elastomers used in tire manufacturing.

Antimicrobial Activity Study

A study evaluated several derivatives of this compound against common bacterial strains. The results indicated that certain halogenated compounds exhibited significant antibacterial activity with MIC values ranging from 20 to 28 μg/mL against S. aureus . This study highlights the potential for developing new antibiotics based on this compound.

Anticancer Activity Evaluation

Research conducted on various thiadiazole derivatives revealed promising anticancer activities against multiple cell lines. One derivative demonstrated an IC₅₀ value of 3.29 μg/mL against HCT116 cells . This finding underscores the therapeutic potential of modifying the thiadiazole structure to enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexyloxy and methyl groups can influence the compound’s binding affinity and selectivity. The thiadiazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine in 6cf ): Enhance antiproliferative activity by modulating electron density.

- Lipophilic Substituents (e.g., cyclohexyloxy): Likely improve pharmacokinetic properties compared to polar groups like amines .

Antiproliferative Activity

- Compound 6cf : IC50 values in the micromolar range against human cancer cell lines, comparable to 5-fluorouracil .

- 5-Amino-1,3,4-thiadiazole-2-thiol derivatives: Exhibit moderate activity, suggesting amino groups may reduce potency compared to thioether or alkoxy substituents .

Antibacterial Activity

- 2-(Cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazole : Active against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL), though less potent than gentamicin .

- Thiadiazole-triazole hybrids : Demonstrated broad-spectrum activity, with halogenated derivatives (e.g., bromine in 9c ) showing enhanced efficacy due to increased electrophilicity.

Physicochemical Properties

- Lipophilicity: Cyclohexyloxy and phenylthio substituents increase logP values compared to polar groups (e.g., amino or hydroxyl), enhancing blood-brain barrier penetration .

- Thermal Stability : Thiadiazole-thione derivatives (e.g., 5-ethoxy-1,3,4-thiadiazole-2-thione ) exhibit higher melting points (128–130°C) due to hydrogen bonding and planar structures.

Biological Activity

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole is a member of the thiadiazole family, which is known for its diverse biological activities. This compound features a cyclohexyloxy group and a methyl group that contribute to its unique chemical properties and potential therapeutic applications. Research has indicated that derivatives of thiadiazoles exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the cyclization of cyclohexanol with thiosemicarbazide in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) . This process yields the desired thiadiazole structure while allowing for further modifications to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies indicate that this compound exhibits notable activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

The antifungal potential of this compound has also been explored. A related derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, showed promising antifungal efficacy against pathogenic fungi while maintaining low cytotoxicity to human cells . This suggests that this compound may similarly exhibit beneficial antifungal properties.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer effects. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The anticancer mechanism may involve induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets .

Anticonvulsant Activity

The anticonvulsant effects of thiadiazole derivatives have been documented in several studies. For instance, compounds have been evaluated using maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (ScPTZ) models in mice. Results indicate that certain derivatives provide significant protection against seizures without exhibiting toxic effects .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism involves disruption of cell wall synthesis. |

| Antifungal | Demonstrated efficacy against pathogenic fungi with low toxicity to human cells. |

| Anticancer | Inhibitory effects on cancer cell lines (IC50 values in low micromolar range); mechanisms include apoptosis induction. |

| Anticonvulsant | Significant seizure protection in animal models; non-toxic at effective doses. |

Case Studies

- Antimicrobial Study : A study on the antimicrobial efficacy of thiadiazole derivatives revealed that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.

- Anticancer Research : In a comparative study involving various 1,3,4-thiadiazoles, this compound exhibited significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 10 µg/mL .

Q & A

Q. What are the common synthetic routes for 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole?

Methodological Answer: The compound can be synthesized via copper-catalyzed cross-coupling reactions between cyclohexanol derivatives and halogenated 5-methyl-1,3,4-thiadiazole precursors. For example, a copper(I) iodide catalyst with ligands like 2-picolinic acid in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours is effective for similar thiadiazole ethers . Cyclization of thiosemicarbazide derivatives with carbon disulfide under reflux conditions is another approach, followed by alkylation to introduce the cyclohexyloxy group .

Q. How is the structural identity of the compound confirmed post-synthesis?

Methodological Answer: Key techniques include:

Q. What analytical methods ensure purity for research-grade samples?

Methodological Answer:

Q. What biological activities are reported for structurally similar thiadiazoles?

Methodological Answer: Analogous compounds exhibit:

- Antimicrobial activity: Disruption of bacterial cell membranes via sulfhydryl group interactions .

- Anticancer potential: Induction of apoptosis in cancer cell lines (e.g., via caspase-3 activation) .

Advanced Research Questions

Q. How can copper-catalyzed synthesis be optimized for higher yields?

Methodological Answer:

- Continuous Flow Reactors: Improve temperature control and reduce side reactions, achieving >80% yield .

- Ligand Optimization: 2-Picolinic acid enhances catalytic efficiency compared to other nitrogen-based ligands .

- Solvent Screening: Polar aprotic solvents like DMSO stabilize intermediates, reducing reaction time .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking: Simulates binding affinity with targets like bacterial topoisomerase IV or human kinases (e.g., using AutoDock Vina) .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated bioactivity .

Q. How does the cyclohexyloxy group influence fluorescence properties?

Methodological Answer:

- Conjugation Effects: The ether group may reduce π-conjugation compared to thiol or aldehyde substituents, leading to blue-shifted fluorescence (e.g., emission at 360–500 nm for similar thiadiazoles) .

- Solvatochromism: Solvent polarity studies (e.g., in ethanol vs. hexane) reveal Stokes shifts indicative of excited-state dipole changes .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

- Prodrug Derivatization: Introduce phosphate or acetyl groups at the cyclohexyloxy moiety to enhance aqueous solubility .

- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Q. How do substituents on the thiadiazole ring affect structure-activity relationships (SAR)?

Methodological Answer:

Q. What role does the thiadiazole core play in coordination chemistry?

Methodological Answer:

- Ligand Behavior: The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu, Fe), forming complexes studied for catalytic or antimicrobial applications .

- Redox Activity: Electrochemical studies show reversible oxidation-reduction peaks, suggesting utility in biosensor development .

Notes

- Data Sources: Excludes non-academic platforms (e.g., ) per guidelines. Relies on PubChem, CAS, and peer-reviewed journals.

- Abbreviations: Full chemical names are retained; no acronyms used.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.